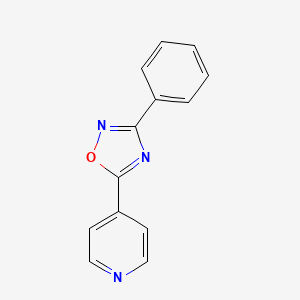

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine

Description

Significance of Heterocyclic Scaffolds in Medicinal and Materials Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in chemistry. nih.gov Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 90% of new drugs incorporate heterocyclic motifs. nih.gov This is due to their ability to form various non-covalent interactions, such as hydrogen bonds, and their capacity to serve as bioisosteric replacements for other functional groups, thereby optimizing a molecule's pharmacological profile. nih.gov

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. jusst.org Among its isomers, the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are particularly prominent in research. jusst.orgtandfonline.com The 1,2,4-oxadiazole ring is recognized for its chemical and thermal stability, which imparts metabolic stability to drug candidates. nih.gov This stability allows it to function as an effective bioisostere for metabolically vulnerable groups like esters and amides. nih.gov Consequently, oxadiazole derivatives have been investigated for a vast array of pharmacological activities. tandfonline.comnih.gov Beyond medicine, the favorable thermal and luminescent properties of oxadiazole-containing compounds make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov

Table 1: Documented Biological Activities of Oxadiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antimicrobial / Antibacterial | tandfonline.comnih.gov |

| Antifungal | tandfonline.comnih.gov |

| Antiviral | nih.govnih.gov |

| Antitubercular | nih.govtandfonline.com |

| Anticonvulsant | researchgate.net |

| Analgesic | nih.govnih.gov |

| Antiparasitic | nih.gov |

Pyridine (B92270), a six-membered heterocycle structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is another ubiquitous scaffold in drug design. wikipedia.org The nitrogen atom imparts distinct electronic properties compared to benzene; it introduces a dipole moment and makes the ring a weaker base. wikipedia.org This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. The incorporation of a pyridine ring can enhance a molecule's solubility, bioavailability, and metabolic stability. nih.gov Its ring system is a core component in a multitude of approved drugs, agrochemicals, and vitamins. wikipedia.org

Table 2: Comparison of Benzene and Pyridine Properties Relevant to Drug Design

| Property | Benzene | Pyridine | Significance in Drug Design |

|---|---|---|---|

| Formula | C₆H₆ | C₅H₅N | Nitrogen atom in pyridine offers a site for hydrogen bonding. |

| Aromaticity | Aromatic | Aromatic | Provides a stable, planar scaffold for molecular architecture. |

| Polarity | Nonpolar | Polar | Pyridine's polarity can improve solubility and pharmacokinetic properties. |

| Basicity (pKa of conjugate acid) | Very Low | 5.23 | The basicity of the nitrogen allows for salt formation, which can improve solubility and handling. wikipedia.org |

| Resonance Energy | 150 kJ/mol | 117 kJ/mol | Both are stable, but the electronic distribution in pyridine is asymmetric due to the electronegative nitrogen. wikipedia.org |

Strategic Rationale for Hybridizing 1,2,4-Oxadiazole and Pyridine Moieties

The hybridization of oxadiazole and pyridine rings into a single molecular entity is a deliberate strategy aimed at creating novel compounds with potentially superior or unique characteristics compared to molecules containing only one of the individual scaffolds.

The core principle behind creating hybrid molecules is to combine the pharmacophoric features of two or more different structures. This can lead to compounds with dual modes of action or enhanced potency against a single target. By linking the stable, bioisosteric 1,2,4-oxadiazole ring with the pharmacokinetically favorable pyridine scaffold, medicinal chemists aim to develop new chemical entities with improved drug-like properties. Research into related pyridine-oxadiazole hybrids has shown promise in developing agents with anticancer and anti-proliferative properties, suggesting that the combination can effectively target complex biological systems. nih.gov

The fusion of an electron-deficient pyridine ring with an electron-poor oxadiazole ring creates a molecular framework with distinct electronic characteristics. This modulation of the electronic landscape can have profound effects on how the molecule interacts with its environment. These interactions are critical not only for binding to biological receptors but also for the performance of materials in optoelectronic applications. nih.gov For instance, the specific arrangement of these rings can facilitate noncovalent interactions like C–H⋯N and C–H⋯π bonds, which are crucial for establishing the conformation and crystal packing of molecules. rsc.org Theoretical studies using Density Functional Theory (DFT) on related oxadiazole-pyridine systems have been employed to understand their electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, which are key determinants of their reactivity and interaction profiles. researchgate.net

Contextualization of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine within Hybrid Heterocycle Research

While extensive research on this exact isomer is not widely documented, its structure places it firmly within the class of diaryl-substituted 1,2,4-oxadiazoles, which have been noted for their potential as anticancer agents. nih.gov The presence of the pyridine moiety suggests an intent to modulate solubility and introduce a key hydrogen bond accepting feature, while the phenyl group provides a lipophilic domain that can be crucial for target binding. The 1,2,4-oxadiazole core acts as a stable, rigid linker between the two.

Research on structurally similar compounds, such as those where the substitution pattern is reversed (e.g., 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine), or where related heterocycles are used, provides a framework for understanding the potential of this molecule. nih.gov It represents a target for synthesis and evaluation in programs aimed at discovering new therapeutics or functional materials, leveraging the established value of its constituent parts.

Table 3: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O |

| Molecular Weight | 223.23 g/mol |

| Structure | A pyridine ring linked at its 4-position to the 5-position of a 1,2,4-oxadiazole ring, which is substituted at its 3-position with a phenyl ring. |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICZKOGIHNOERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 3 Phenyl 1,2,4 Oxadiazol 5 Yl Pyridine Analogues

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine and its analogues is characterized by several key absorption bands that confirm its structural features.

The vibrations associated with the aromatic systems—the phenyl and pyridine (B92270) rings—are prominent. Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. scielo.org.za The C=C stretching vibrations within these rings are observed in the 1600–1450 cm⁻¹ range. rdd.edu.iq

The central 1,2,4-oxadiazole (B8745197) ring also gives rise to characteristic absorption bands. The C=N stretching vibration of the oxadiazole moiety is typically found between 1617 and 1544 cm⁻¹. rdd.edu.iqnih.gov Additionally, the C-O-C (ether-like) stretching within the ring system can be identified, often appearing in the 1294-1256 cm⁻¹ region. rdd.edu.iq The N-N stretching vibration has also been assigned to bands near 920-960 cm⁻¹. rdd.edu.iq

Table 1: Characteristic FTIR Absorption Bands for this compound Analogues

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic (Phenyl, Pyridine) | 3100–3000 |

| C=N stretching | Oxadiazole, Pyridine | 1617–1544 nih.gov |

| C=C stretching | Aromatic (Phenyl, Pyridine) | 1600–1450 rdd.edu.iq |

| C-O-C stretching | Oxadiazole | 1294–1256 rdd.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by mapping the connectivity of atoms. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is defined by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.

Pyridine Protons : The protons of the 4-substituted pyridine ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the nitrogen atom (H-2' and H-6') are deshielded due to the inductive effect of the nitrogen and resonate at a lower field compared to the protons meta to the nitrogen (H-3' and H-5'). nih.gov For instance, in related structures, protons adjacent to the pyridine nitrogen can be significantly deshielded, appearing at chemical shifts as high as 8.15 ppm or more. nih.gov

Phenyl Protons : The protons of the 3-phenyl group typically appear as a multiplet. The ortho-protons (H-2, H-6) are generally found at the lowest field within this group (around δ 7.90–8.37), while the meta- (H-3, H-5) and para-protons (H-4) resonate at a slightly higher field (around δ 7.23–7.70). scispace.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Ring | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2', H-6' | Pyridine | ~8.8–8.6 | Doublet |

| H-3', H-5' | Pyridine | ~7.9–7.7 | Doublet |

| H-2, H-6 | Phenyl | ~8.3–8.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Oxadiazole Carbons : The two quaternary carbons of the 1,2,4-oxadiazole ring, C3 and C5, are significantly deshielded and appear at the lowest fields in the spectrum. Based on studies of related 1,2,4-oxadiazoles, the signals for C3 and C5 are expected in the ranges of δ 167–170 ppm and δ 173–184 ppm, respectively. researchgate.netnih.gov

Aromatic Carbons : The carbons of the phenyl and pyridine rings resonate in the typical aromatic region of δ 120–150 ppm. The carbon atom attached to the oxadiazole ring (ipso-carbon) will have its chemical shift influenced by the heterocyclic substituent. scispace.com The pyridine carbons are also distinguishable, with C-2' and C-6' being deshielded relative to C-3' and C-5', and the quaternary C-4' also showing a distinct chemical shift.

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound Analogues

| Carbon Atom | Ring/Position | Typical Chemical Shift (ppm) |

|---|---|---|

| C5 | Oxadiazole | 173–184 researchgate.netnih.gov |

| C3 | Oxadiazole | 167–170 researchgate.net |

| C-2', C-6' | Pyridine | ~151 |

| C-4' | Pyridine | ~135 |

| C-3', C-5' | Pyridine | ~122 |

| C-1 | Phenyl (ipso) | ~127 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₃H₉N₃O), the calculated monoisotopic mass is 223.0746 Da. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 224.0818, confirming the elemental composition.

The fragmentation pattern observed in mass spectrometry provides further structural confirmation. The 1,2,4-oxadiazole ring is susceptible to cleavage under electron ionization. nih.govnih.gov Common fragmentation pathways involve the rupture of the heterocyclic ring, which can lead to the formation of characteristic fragment ions. nih.gov

Table 4: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [C₁₃H₉N₃O]⁺ | Molecular Ion | 223.0746 |

| [C₇H₅N]⁺ | Benzonitrile (B105546) cation | 103.0422 |

| [C₆H₄N₂O]⁺ | Pyridyl-oxadiazole fragment | 120.0324 |

| [C₆H₄N]⁺ | Pyridine fragment | 78.0317 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent compound is not widely reported, data from the closely related analogue, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, reveals key structural expectations. researchgate.net

This analogue crystallizes in a monoclinic system with the space group P2/c. researchgate.net A significant finding from this structure is that the oxadiazole and pyridine rings are essentially coplanar. researchgate.net This planarity suggests a high degree of conjugation across the molecule. It is therefore highly probable that the phenyl, oxadiazole, and pyridine rings in this compound also adopt a nearly coplanar conformation to maximize π-system overlap.

In the solid state, the crystal packing would likely be stabilized by intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules. researchgate.net

Table 5: Crystallographic Data for the Analogue 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.512 (2) |

| b (Å) | 11.486 (2) |

| c (Å) | 7.2080 (14) |

| β (°) | 94.11 (3) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The extended π-conjugated system of this compound, spanning the phenyl, oxadiazole, and pyridine rings, gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by intense π → π* transitions. Studies on related phenyl-oxadiazole-pyridine isomers and derivatives show strong absorption maxima (λₘₐₓ) typically in the range of 280–300 nm. mdpi.comnih.gov Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present but are often obscured by the more intense π → π* bands.

Table 6: Typical UV-Vis Absorption Data for Phenyl-Oxadiazole-Pyridine Analogues

| Compound Class | Solvent | λₘₐₓ (nm) | Type of Transition |

|---|---|---|---|

| Phenyl-oxadiazole-triazole derivatives | THF | ~300 | S₀→S₁ (π → π*) mdpi.com |

| Phenyl-oxadiazole-pyridine derivatives | Water | ~280 | π → π* nih.gov |

Computational Chemistry and Theoretical Investigations of 4 3 Phenyl 1,2,4 Oxadiazol 5 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. bohrium.commdpi.com Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity. mdpi.comnih.gov

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Relates to electron-accepting ability |

| Global Hardness | η | ~2.2 to ~2.7 | Measures resistance to charge transfer |

| Electronegativity | χ | ~4.2 to ~4.8 | Measures ability to attract electrons |

| Electrophilicity Index | ω | ~3.5 to ~4.5 | Quantifies electrophilic power |

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often distributed across the electron-deficient oxadiazole and pyridine (B92270) moieties. researchgate.net This distribution indicates that the molecule can act as both an electron donor and acceptor, facilitating charge transfer interactions which are crucial for its biological activity and electronic applications. malayajournal.org The HOMO-LUMO gap for similar oxadiazole structures is typically calculated to be in the range of 4.0 to 4.5 eV. ajchem-a.commalayajournal.orgresearchgate.net

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. researchgate.net Theoretical vibrational spectra (Infrared and Raman) can be calculated, where the frequencies and intensities of vibrational modes are determined. bohrium.comresearchgate.net These theoretical spectra often show good agreement with experimental results, aiding in the assignment of complex spectral bands. nahrainuniv.edu.iq Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental values. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. rdd.edu.iq For this compound, docking simulations are essential for exploring its potential as a therapeutic agent by identifying its possible biological targets and understanding its mechanism of action at a molecular level. researchgate.netmdpi.com This method is widely used in structure-based drug design. dovepress.com

Docking simulations can predict the specific binding modes of this compound within the active site of a biological macromolecule. These predictions reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand-receptor complex. dovepress.com The pyridine and oxadiazole rings are particularly important for these interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the heteroatoms of the oxadiazole ring can also participate in hydrogen bonding. mdpi.comnih.gov The aromatic nature of all three rings (phenyl, oxadiazole, and pyridine) makes π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site a significant contributor to binding. nih.gov Studies on similar oxadiazole-pyridine hybrids have confirmed the importance of these π-π stacking interactions in binding to biological targets like G-quadruplex DNA. nih.govnih.gov

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govdovepress.com This value quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. mdpi.com By comparing the calculated binding affinities of this compound with those of known inhibitors or endogenous ligands, researchers can assess its potential potency. mdpi.comnih.gov These computational estimations help prioritize compounds for synthesis and experimental testing, streamlining the drug discovery process. For example, various oxadiazole derivatives have been docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), with potent derivatives showing binding energies in the range of -45 to -49 kJ/mol. mdpi.com

| Compound Type | Target Protein | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| 1,2,4-Oxadiazole (B8745197) Derivative | EGFR | 1M17 | -8.5 to -9.5 | Met793, Leu718, Cys797 |

| 1,3,4-Oxadiazole (B1194373) Derivative | VEGFR-2 | 1YWN | -9.0 to -10.0 | Cys917, Asp1044, Glu883 nih.gov |

| Pyridine-Oxadiazole Hybrid | CDK2 | 1HCK | -7.5 to -8.5 | Leu83, Lys33, Gln131 |

| 3-Phenyl-β-Alanine-Oxadiazole | Carbonic Anhydrase II | 3D7S | -6.5 to -7.5 | Thr200, Gln92 nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and their complexes over time. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided literature, the principles of this methodology are well-established and have been applied to similar heterocyclic compounds, such as 1,3,4-oxadiazole derivatives. These simulations provide insights into the stability of molecular conformations and the nature of interactions with biological targets.

The conformational stability of complexes involving oxadiazole-containing compounds is crucial for their biological activity. MD simulations can predict how these molecules bind to receptors, such as enzymes, and how stable the resulting complex is. For instance, in studies of novel thiazolidinedione-1,3,4-oxadiazole hybrids, MD simulations were employed to understand their binding affinity and efficiency as antidiabetic agents. These simulations, often run for extended periods (e.g., 100 nanoseconds), can reveal fluctuations in the root-mean-square deviation (RMSD) of the protein-ligand complex. A stable RMSD throughout the simulation suggests a stable binding conformation.

Furthermore, MD simulations can elucidate the dynamic behavior of the ligand within the binding pocket of a protein. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. This information is invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new, unsynthesized molecules.

For derivatives of 4-phenoxypyridine (B1584201), a 2D-QSAR study was conducted to explore the relationship between their antitumor activities and various molecular descriptors. Using principal component analysis (PCA) and multiple linear regression (MLR), a predictive model was developed. The quality of a QSAR model is assessed by several statistical parameters. For the 4-phenoxypyridine derivatives, the model yielded a determination coefficient (R²) of 0.77, a cross-validation coefficient (Q²) of 0.62, and an external validation R² of 0.90, indicating good predictive capability.

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 1,2,4-oxadiazole derivatives to understand their anticancer properties. researchgate.net These models provide insights into how steric and electrostatic fields of the molecules influence their biological activity, guiding the design of new compounds with enhanced potency. researchgate.net For a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear QSAR model developed using gene expression programming showed excellent predictive performance for their anticancer activity against osteosarcoma. nih.gov

The following table summarizes the statistical parameters of a representative QSAR model for 4-phenoxypyridine derivatives :

| Statistical Parameter | Value |

| Determination Coefficient (R²) | 0.77 |

| Cross-Validation Coefficient (Q²) | 0.62 |

| External Validation R² | 0.90 |

Advanced Analysis of Intermolecular Interactions

A deep understanding of intermolecular interactions is fundamental in crystal engineering and drug design. Several advanced computational methods are employed to analyze these noncovalent interactions in detail.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps various properties onto the Hirshfeld surface, which is the boundary of a molecule in a crystal. The normalized contact distance (dnorm) is a key property mapped on this surface, where red spots indicate close contacts, blue indicates longer contacts, and white indicates contacts around the van der Waals separation.

In a study of N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety, Hirshfeld surface analysis revealed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π stacking interactions. nih.gov The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of different types of intermolecular contacts. For a related compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the most significant contributions to the crystal packing were from H···H, N···H, C···H, Br···H, and O···H interactions. nih.gov

The following table presents the percentage contributions of the most important intermolecular contacts from a Hirshfeld surface analysis of a 1,3,4-oxadiazole derivative nih.gov:

| Intermolecular Contact | Contribution (%) |

| H···H | 19.5 |

| N···H | 17.3 |

| C···H | 15.5 |

| Br···H | 11.7 |

| O···H | 11.0 |

Noncovalent Interaction (NCI) plot analysis is a technique used to visualize weak interactions in real space. nih.govjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (RDG). The 3D NCI plots show isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue), repulsive (red), and weak van der Waals (green) interactions.

For N-pyridyl ureas with a 1,2,4-oxadiazole core, NCI analysis confirmed the presence of a dispersive π–π stacking interaction between the oxadiazole and pyridine rings, indicated by green regions in the 3D NCI plots. nih.gov Additionally, attractive interactions corresponding to intramolecular hydrogen bonds were also identified. nih.gov This method provides a qualitative and intuitive picture of the noncovalent interactions that stabilize the molecular conformation and crystal packing. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous quantum mechanical framework for analyzing chemical bonding and intermolecular interactions. This analysis is based on the topology of the electron density. The presence of a bond path between two atoms and a bond critical point (BCP) between them is indicative of an interaction.

In the investigation of N-pyridyl ureas containing a 1,2,4-oxadiazole, QTAIM analysis of the optimized dimeric structures confirmed the (oxadiazole)···(pyridine) interaction through the presence of BCPs for C···C, C···N, and N···N contacts. nih.gov The properties of the electron density at these BCPs, such as a low electron density (ρ) and a positive value of the Laplacian of the electron density (∇²ρ), are characteristic of noncovalent interactions. nih.gov Specifically, low ρ values (0.003–0.007 a.u.) and positive Laplacians (0.008–0.019 a.u.) were observed for these interactions. nih.gov

The table below summarizes the typical QTAIM parameters for noncovalent interactions in 1,2,4-oxadiazole systems nih.gov:

| Parameter | Typical Value Range (a.u.) |

| Electron Density (ρ) | 0.003–0.007 |

| Laplacian of Electron Density (∇²ρ) | 0.008–0.019 |

Characterization of π-π Stacking Interactions in Hybrid Systems

The noncovalent interactions involving aromatic rings, particularly π-π stacking, are crucial in various chemical and biological phenomena, including the stabilization of macromolecular structures and ligand-protein binding. mdpi.comnih.govnih.gov In hybrid systems containing this compound, the oxadiazole, phenyl, and pyridine rings are all capable of participating in these significant interactions. Computational studies, often complemented by experimental data from X-ray diffraction, have been instrumental in characterizing the nature and energetics of these interactions. nih.govnih.gov

Theoretical investigations using Density Functional Theory (DFT) and analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots have confirmed the presence of π-π stacking in systems containing linked oxadiazole and pyridine moieties. mdpi.comnih.govnih.gov These studies have identified distinct interaction motifs, including (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) stacking. mdpi.comnih.gov The geometry of these interactions, defined by parameters like the distance between ring centroids (Cg-Cg distance) and various angles, dictates their stability. mdpi.comnih.gov

For instance, in a series of N-pyridyl ureas bearing a 1,2,4-oxadiazole ring, crystallographic data revealed π-π stacking between the oxadiazole and pyridine rings. nih.gov The analysis highlighted specific distance and angular parameters that characterize these interactions. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts, where C···C interactions can suggest the presence of π-π stacking. nih.gov

The significance of these interactions extends to biological contexts. It has been proposed that π-π stacking plays a considerable role in the binding of oxadiazole-pyridine hybrids to G-quadruplex DNA. mdpi.comnih.gov Similarly, molecular docking studies of some pyridine-oxadiazole derivatives with protein kinases have shown π-π interactions with aromatic amino acid residues like phenylalanine. nih.gov The energetic contribution of these stacking interactions, though individually weak, collectively influences the conformational preferences and binding affinities of these molecules. rsc.org

| Interaction Type | Cg-Cg Distance (Å) | β Angle (°) | γ Angle (°) | Cg···plane distance (Å) |

| (1,2,4-Oxadiazole)···(Pyridine) | 3.692 | 22.8 | 1.8 | 3.409 |

This interactive table summarizes characteristic geometric parameters for π-π stacking interactions observed in crystal structures of related 1,2,4-oxadiazole-pyridine systems. Data sourced from computational and crystallographic studies. nih.gov

Bioisosterism and Pharmacophore Design Principles

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry and drug design. scispace.comnih.gov The 1,2,4-oxadiazole ring, a key component of this compound, is widely recognized as a valuable bioisostere, particularly for amide and ester functionalities. scispace.comnih.govresearchgate.net Its utility stems from its comparable size, planarity, and electronic properties, combined with enhanced metabolic stability due to its resistance to hydrolysis by esterases and amidases. scispace.comnih.govresearchgate.net

The principle of bioisosteric replacement is often guided by the goal of improving a lead compound's pharmacological profile, such as affinity, selectivity, or pharmacokinetic properties. For example, studies have compared the effects of replacing a 1,2,4-oxadiazole ring with its regioisomeric 1,3,4-oxadiazole counterpart in cannabinoid receptor 2 (CB₂) ligands. rsc.org This specific modification was shown to alter receptor affinity, demonstrating how subtle changes in the heterocycle can modulate biological activity. rsc.org Similarly, in other molecular frameworks, replacing an acetamide (B32628) group with a 1,2,4-triazole (B32235) proved beneficial, while substitution with a 1,3,4-oxadiazole resulted in weak activity, highlighting the specific electronic and steric requirements of the target's binding pocket. acs.org

The pyridine ring within the this compound structure is also a frequent subject of bioisosteric design. Pyridine is often used as a replacement for a phenyl ring to introduce a hydrogen bond acceptor, modify basicity, and improve aqueous solubility. mdpi.com The combination of the phenyl, 1,2,4-oxadiazole, and pyridine moieties thus represents a sophisticated pharmacophore with multiple points for interaction and modification, allowing for fine-tuning of a compound's properties to achieve desired therapeutic effects.

| Original Compound (Scaffold) | Bioisosteric Replacement | Resulting Change in Activity | Reference |

| 1,2,4-Oxadiazole (CB₂ Ligand) | 1,3,4-Oxadiazole | 10- to 50-fold reduced CB₂ affinity | rsc.org |

| Acetamide (CSNK2A2 Inhibitor) | 1,2,4-Triazole | 4-fold improvement in potency | acs.org |

| Acetamide (CSNK2A2 Inhibitor) | 1,3,4-Oxadiazole | Weakly active | acs.org |

| Benzene (B151609) (Cabozantinib) | Pyridine | Potent inhibition comparable to parent drug | mdpi.com |

This interactive table presents examples of bioisosteric replacements involving the 1,2,4-oxadiazole and pyridine rings, illustrating the impact of these modifications on biological activity.

Mechanistic Insights into Biological Activities of Oxadiazole Pyridine Hybrid Compounds

Molecular Mechanisms of Anticancer Action

The anticancer effects of oxadiazole-pyridine derivatives are multifaceted, involving the inhibition of crucial enzymes, modulation of key signaling pathways, interference with the cell cycle, and induction of programmed cell death.

Enzyme Inhibition Profiles

Derivatives of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine have demonstrated the ability to inhibit a range of enzymes that are critical for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): Certain pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have been investigated as inhibitors of CDK2. nih.gov Molecular docking studies have shown that these compounds can interact with key residues in the CDK2 binding site, such as Leu83 and Lys89, suggesting a potential mechanism for their anticancer activity through cell cycle control. nih.gov

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in DNA synthesis, making it an attractive target for cancer therapy. semanticscholar.orgresearchgate.net Hybrid molecules containing 1,3,4-oxadiazole have been developed as TS inhibitors. researchgate.net For instance, certain eugenol-based 1,3,4-oxadiazole analogues have shown potent inhibition of thymidylate synthase, with IC50 values significantly better than the chemotherapeutic agent pemetrexed. nih.gov

Histone Deacetylase (HDAC): HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer treatment. nih.gov Oxadiazole-containing compounds, particularly those with a 1,2,4-oxadiazole (B8745197) moiety, have been designed as HDAC inhibitors. nih.govmdpi.com Some fluorinated 1,3,4-oxadiazoles have been identified as potent and highly selective inhibitors of HDAC6. mdpi.comniscpr.res.inresearchgate.netnih.gov The mechanism can involve the hydrolysis of the oxadiazole ring within the enzyme's active site. mdpi.comresearchgate.net

Topoisomerase II: While not extensively detailed for the specific this compound core, 1,3,4-oxadiazole derivatives, in general, are recognized for their potential to act as anticancer agents by inhibiting various essential enzymes, including topoisomerases.

Telomerase: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is elevated in the majority of cancer cells, contributing to their immortality. Pyridine (B92270) 1,3,4-oxadiazole analogues have been investigated as telomerase inhibitors. semanticscholar.org Some derivatives have demonstrated stronger anti-cancer activity and telomerase inhibition than reference compounds like 5-fluorouracil (B62378) and staurosporine. The inhibitory mechanism may involve the downregulation of dyskerin expression, a key component of the telomerase complex.

Cyclooxygenase (COX): The cyclooxygenase enzymes, particularly COX-2, are implicated in inflammation and cancer progression. A number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. These compounds have shown potent anti-inflammatory activity, which is often associated with their anticancer effects.

| Enzyme Target | Compound Type/Derivative | Key Findings |

| CDK2 | Pyridine-based 1,3,4-oxadiazoles | Interaction with Leu83 and Lys89 in the binding site. nih.gov |

| Thymidylate Synthase | Eugenol-based 1,3,4-oxadiazoles | Potent inhibitors with IC50 values superior to pemetrexed. nih.gov |

| HDAC | Fluorinated 1,3,4-oxadiazoles | Potent and highly selective HDAC6 inhibitors. mdpi.comniscpr.res.inresearchgate.netnih.gov |

| Telomerase | Pyridine 1,3,4-oxadiazole analogues | Stronger activity than 5-fluorouracil and staurosporine. |

| Cyclooxygenase | 2,5-diaryl-1,3,4-oxadiazoles | Selective and potent COX-2 inhibitors. |

Modulation of Growth Factors and Signaling Pathways

Oxadiazole-pyridine hybrids can exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival.

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway plays a crucial role in inflammation and cancer. Aberrant activation of NF-κB is observed in many cancers, promoting cell survival and proliferation. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is an oncogenic transcription factor that is persistently activated in numerous human malignancies. Oxadiazole-based compounds have been identified as direct inhibitors of STAT3. For example, a 1,2,4-oxadiazole derivative, ODZ10117, was found to target the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and transcriptional activity.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed in various cancers, leading to uncontrolled cell proliferation. Numerous 1,3,4-oxadiazole derivatives have been designed and synthesized as EGFR inhibitors. Some compounds have exhibited potent inhibitory activity against EGFR, with IC50 values comparable or even superior to standard drugs like erlotinib (B232) and gefitinib.

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFRs are key mediators of this process. Oxadiazole-pyridine derivatives have been developed as VEGFR-2 inhibitors. These compounds can effectively suppress angiogenesis, as demonstrated in various in vitro and in vivo models.

| Signaling Pathway | Compound Type/Derivative | Mechanism of Action |

| NF-κB | 1,2,4-oxadiazole derivatives | Inhibition of p65 nuclear translocation. |

| STAT3 | 1,2,4-oxadiazole derivatives (e.g., ODZ10117) | Targets the SH2 domain, inhibiting phosphorylation and dimerization. |

| EGFR | 1,3,4-oxadiazole derivatives | Competitive inhibition at the ATP-binding site. |

| VEGFR | Oxadiazole-pyridine hybrids | Inhibition of VEGFR-2 tyrosine kinase activity, leading to anti-angiogenic effects. |

Interference with Cell Cycle Progression

The ability of cancer cells to undergo uncontrolled division is a hallmark of the disease. Oxadiazole-pyridine derivatives can halt this process by interfering with the cell cycle. Studies have shown that certain 2,5-diaryl-1,3,4-oxadiazoles can induce cell cycle arrest, often in the G0/G1 or S phase. For example, one such derivative was found to increase the proportion of cells in the G0/G1 phase while decreasing the number of cells in the S phase in MDA-MB-231 breast cancer cells. This arrest prevents the cancer cells from proceeding to mitosis, thereby inhibiting their proliferation.

Pathways Leading to Programmed Cell Death (Apoptosis)

Inducing apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Oxadiazole-pyridine derivatives have been shown to trigger apoptosis in various cancer cell lines. For instance, a study on new 2,5-diaryl-1,3,4-oxadiazoles demonstrated that these compounds could induce a significant increase in the percentage of apoptotic cells in both HT-29 colon cancer and MDA-MB-231 breast cancer cell lines. The pro-apoptotic effect of these compounds can be mediated through the mitochondrial pathway and may involve an increase in the accumulation of reactive oxygen species (ROS).

Mechanisms of Antimicrobial Activity

In addition to their anticancer properties, oxadiazole-pyridine hybrids have also emerged as promising antimicrobial agents.

Antibacterial Activity and Specific Targets

The antibacterial activity of these compounds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The incorporation of a pyridine moiety into the oxadiazole structure can enhance the antimicrobial properties.

Peptide Deformylase (PDF): One of the specific molecular targets identified for the antibacterial action of oxadiazole derivatives is peptide deformylase. PDF is an essential bacterial enzyme that is not present in mammalian cells, making it a selective target for antibiotic development. Molecular docking studies have been employed to investigate the interactions between 1,3,4-oxadiazole derivatives and the active site of peptide deformylase, suggesting that these compounds can act as inhibitors of this crucial enzyme.

Antifungal Action and Cellular Disruptions

The antifungal activity of compounds featuring the 1,2,4-oxadiazole ring, often hybridized with other aromatic systems, is attributed to the disruption of critical cellular processes in fungi. A primary mechanism of action is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.govmdpi.com SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. mdpi.com Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death.

Molecular docking studies have elucidated the interaction between 1,2,4-oxadiazole derivatives and the SDH protein. These compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as TYR58, TRP173, SER39, and ILE27. nih.gov This binding prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity. The presence of two benzene (B151609) rings linked by the oxadiazole core appears to be a key structural feature for this antifungal activity. nih.gov

Another significant mechanism for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. nih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the iron center in the enzyme's porphyrin group, these compounds block the ergosterol synthesis pathway. nih.gov This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth.

Research has quantified the in vitro efficacy of certain 1,2,4-oxadiazole derivatives against various plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Fungus | EC50 (μg/mL) |

|---|---|---|

| 4f | Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 | |

| Exserohilum turcicum | 29.14 | |

| Colletotrichum capsica | 8.81 | |

| 4q | Rhizoctonia solani | 38.88 |

| Fusarium graminearum | 149.26 | |

| Exserohilum turcicum | 228.99 | |

| Colletotrichum capsica | 41.67 |

Data sourced from scientific literature. nih.gov

Antiviral Activity and Viral Enzymatic Inhibition (e.g., HIV integrase, protease, reverse-transcriptase)

The hybrid structure of oxadiazole and pyridine is of significant interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). zioc.runih.gov A key target for these compounds is HIV-1 integrase, an essential enzyme for viral replication that inserts the viral genome into the host cell's DNA. nih.govnih.gov

The mechanism of inhibition involves a two-metal chelation model at the integrase's active site. nih.govacs.org The oxadiazole ring within the compound is capable of participating in the coordination of the two magnesium ions that are critical for the enzyme's catalytic activity. nih.gov This interaction blocks the strand transfer process, preventing the integration of viral DNA and thus halting the replication cycle. The pyridine moiety is also a crucial component, as four of the five approved HIV-1 integrase inhibitors contain this fragment, highlighting its importance in the structure of these drugs. zioc.runih.gov

In addition to integrase, HIV reverse transcriptase (RT) is another target for oxadiazole-pyridine analogues. HIV RT is a multifunctional enzyme with DNA polymerase and ribonuclease H (RNase H) activity. mdpi.com Some nucleoside reverse transcriptase inhibitors (NRTIs) containing a 4′-ethynyl group function by being incorporated into the nascent DNA strand. nih.gov Despite having a 3'-OH group, which would typically allow for chain elongation, the inhibitor prevents the addition of further nucleotides by blocking the translocation of the primer strand on the polymerase. nih.gov Other non-nucleoside inhibitors may bind to a site near the polymerase catalytic center, inhibiting both DNA polymerase and RNase H activities. nih.gov Dual inhibitors that target both reverse transcriptase and integrase have also been developed from pyridine-containing compounds. nih.gov

Anti-inflammatory Mechanisms (e.g., Cyclooxygenase Inhibition)

Oxadiazole-pyridine hybrids and related structures exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes (with COX-1 and COX-2 being the main isoforms) are responsible for converting arachidonic acid into prostanoids like prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Compounds containing the 1,3,4-oxadiazole ring have been identified as potent COX inhibitors, with some showing preferential selectivity for the COX-2 isoform. researchgate.netnih.gov COX-2 is typically induced during inflammation, and selective inhibition is a strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1. mdpi.com

A key mechanistic aspect of the oxadiazole moiety in this context is its role as a bioisostere for the carboxylic acid group found in many traditional NSAIDs. mdpi.commdpi.com Replacing the carboxyl group with a 1,3,4-oxadiazole ring can result in retained or even increased anti-inflammatory activity, often with a reduced potential for causing ulcers. nih.govmdpi.com Molecular docking studies have shown that these derivatives can fit into the active site of COX enzymes, interacting with key residues to block substrate access. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected 1,3,4-Oxadiazole/Oxime Hybrids

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6d | COX-1 | 1.10 |

| COX-2 | 0.94 | |

| 7h | COX-1 | 2.30 |

| COX-2 | 5.00 |

Data sourced from scientific literature. researchgate.net

Other Biological Activities with Mechanistic Focus (e.g., Antidiabetic, Antioxidant, Anticonvulsant, Antihypertensive, Analgesic)

The versatile scaffold of oxadiazole-pyridine allows for a range of other biological activities through various mechanisms.

Antidiabetic Activity: The antidiabetic potential of oxadiazole derivatives is linked to several mechanisms. One key action is the inhibition of α-glucosidase and α-amylase enzymes. mdpi.comderpharmachemica.com These enzymes are located in the small intestine and are responsible for breaking down carbohydrates into absorbable monosaccharides. Their inhibition delays carbohydrate absorption, leading to a reduction in postprandial blood glucose levels. derpharmachemica.com Other oxadiazole-containing compounds act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which prevent the degradation of incretin (B1656795) hormones, thereby promoting insulin (B600854) secretion and glucose homeostasis. mdpi.com Studies in alloxan-induced diabetic rats have shown that oxadiazole derivatives can significantly reduce blood glucose and glycated hemoglobin (HbA1c) levels. nih.gov

Antioxidant Activity: A link between oxidative stress and inflammatory processes has been confirmed in numerous studies. nih.gov The antioxidant mechanism of oxadiazole compounds is often associated with their anti-inflammatory properties. In diabetic models, treatment with 1,3,4-oxadiazole derivatives has been shown to improve the levels of antioxidant factors, such as superoxide (B77818) dismutase (SOD), and reduce markers of oxidative stress like malondialdehyde (MDA). nih.gov

Analgesic Activity: The analgesic effects of oxadiazole derivatives are closely tied to their anti-inflammatory mechanism of COX inhibition. nih.govmdpi.com By blocking the synthesis of prostaglandins, which sensitize nociceptors (pain receptors), these compounds can effectively reduce pain perception. mdpi.com The modification of existing analgesics by incorporating a 1,3,4-oxadiazole ring has been shown to produce derivatives with significant analgesic activity. mdpi.com Studies in animal models, such as the tail-flick and formalin tests, have confirmed the antinociceptive effects of these compounds. mdpi.com

Anticonvulsant and Antihypertensive Activities: While the oxadiazole core is known to be present in compounds with a wide spectrum of biological activities, including anticonvulsant and antihypertensive effects, specific mechanistic details for this compound in these areas are less defined in the available literature.

Modulation of Nuclear and G-Protein Coupled Receptors (e.g., FXR, PXR, muscarinic receptors, benzodiazepine (B76468) receptors, dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862) transporters)

Modulation of Nuclear Receptors: Derivatives featuring a 1,2,4-oxadiazole core have been identified as novel modulators of nuclear receptors, specifically the Farnesoid X receptor (FXR) and the Pregnane X receptor (PXR). nih.gov These receptors are ligand-activated transcription factors that play critical roles in regulating the metabolism of bile acids, lipids, and glucose. nih.govamegroups.org

Certain 1,2,4-oxadiazole derivatives have been shown to act as FXR antagonists . nih.gov By blocking the normal activity of FXR, these compounds could be beneficial in treating conditions like obstructive cholestasis and hypercholesterolemia. nih.gov The binding mode of these antagonists involves interactions with key residues in the FXR ligand-binding domain. nih.gov

Simultaneously, these same compounds have demonstrated PXR agonistic activity . nih.gov PXR is a nuclear receptor that regulates the expression of genes involved in the detoxification and elimination of foreign substances and endogenous compounds. The dual activity as FXR antagonists and PXR agonists makes these molecules interesting leads for the treatment of inflammatory disorders. nih.gov

Modulation of G-Protein Coupled Receptors: The interaction of oxadiazole-pyridine hybrids with G-protein coupled receptors (GPCRs) and associated transporters is an area of ongoing investigation. Research into fluorescent compounds for imaging has led to the synthesis of derivatives structurally related to inhibitors of the norepinephrine transporter (NET) . nih.gov One such derivative, a benzoxadiazole (structurally related to oxadiazole), showed an intermediate affinity for NET, suggesting that this heterocyclic system can interact with monoamine transporters. nih.gov Specific mechanistic data on the direct interaction of this compound with muscarinic receptors, benzodiazepine receptors, or dopamine and serotonin transporters is limited.

Materials Science Applications of Oxadiazole Pyridine Systems

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The inherent electron-deficient nature of the oxadiazole ring, combined with the coordinating and electron-withdrawing properties of the pyridine (B92270) ring, makes oxadiazole-pyridine structures promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. While extensive research has been conducted on various isomers and derivatives within the oxadiazole-pyridine family, specific data for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine remains limited in publicly accessible literature. The following sections discuss the general characteristics of related compounds, which may suggest the potential properties of the title compound.

In the architecture of OLEDs, materials with high electron mobility and a deep highest occupied molecular orbital (HOMO) energy level are essential for efficient electron transport and effective hole blocking. This prevents charge recombination outside the desired emissive layer, thereby enhancing device efficiency and stability. The oxadiazole moiety is well-known for its electron-transporting capabilities. For instance, compounds like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine have been synthesized and incorporated into bilayer LEDs as an electron-injection/hole-blocking layer, demonstrating significantly higher efficiency compared to single-layer devices. worktribe.comnih.gov The pyridine ring, being a moderately electron-deficient π-system, can also contribute to these properties. mdpi.com

The photophysical properties of a material, such as its absorption and emission spectra, quantum yield, and excited state lifetime, are critical for its application in optoelectronic devices. Research on related oxadiazole-containing molecules has shown that their photophysical characteristics can be tuned by modifying the molecular structure. For example, studies on other phenyl-oxadiazole-phenyl derivatives have detailed their absorption and emission properties in various solvents. mdpi.com

Nonlinear optical (NLO) properties, which describe how a material's optical properties change with the intensity of incident light, are crucial for applications in optical switching and data storage. The investigation of new 1,3,4-oxadiazole (B1194373) derivatives has indicated that some of these compounds exhibit optical limiting behavior, a key characteristic for NLO applications. ias.ac.in

Despite the interest in the broader class of oxadiazole-pyridine compounds, detailed experimental and theoretical studies on the specific photophysical and nonlinear optical properties of This compound have not been reported in the available literature.

Liquid Crystalline Materials

The incorporation of rigid heterocyclic rings like oxadiazole and pyridine into molecular structures can induce or enhance liquid crystalline behavior. The linearity and polarity of these moieties can promote the formation of mesophases. Studies on other 1,2,4-oxadiazole (B8745197) derivatives containing a pyridine ring have led to the synthesis of new mesomorphic materials. researchgate.net The transition temperatures and dielectric properties of these liquid crystals are highly dependent on the molecular design, including the position of substituents and their electronic nature. researchgate.net Research on bis(1,3,4-oxadiazol-2-yl)benzenes has also explored how the molecular geometry affects mesomorphism, noting that a bent molecular shape can disrupt the formation of liquid crystal phases. beilstein-journals.org

A thorough search of scientific databases indicates that the liquid crystalline properties of This compound have not been specifically investigated or reported.

Chemosensors for Cation and Anion Detection

The nitrogen atoms within the pyridine and oxadiazole rings of this compound possess lone pairs of electrons, making them potential binding sites for cations. This interaction can lead to changes in the molecule's photophysical properties, such as fluorescence, which can be harnessed for chemosensing applications. For example, a probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole framework has been designed to detect changes in pH through colorimetric and fluorescent responses. nih.gov Furthermore, other pyridine derivatives have been synthesized and shown to act as fluorescent sensors for various toxic heavy metal ions. mdpi.com

While the structural motifs present in This compound suggest a potential for ion-sensing applications, there are no specific studies in the available literature that report its use as a chemosensor for either cations or anions.

Metal-Ion Complexes and Coordination Polymers

The pyridine and oxadiazole rings are excellent ligands for the formation of metal-ion complexes and coordination polymers. The nitrogen atoms can coordinate with a variety of metal centers, leading to the formation of diverse supramolecular architectures with interesting properties and applications in areas such as catalysis and materials science. Research has been conducted on metal complexes of various oxadiazole ligands, including those with pyridyl substituents. nih.gov For example, the ligand 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole has been used to synthesize a one-dimensional coordination polymer with zinc chloride. nih.gov

However, the synthesis and characterization of metal-ion complexes or coordination polymers specifically involving This compound as a ligand have not been documented in the reviewed scientific literature.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The efficacy of this inhibition is dependent on the molecule's ability to donate electrons and its adsorption behavior on the metal surface. Studies on related 1,3,4-oxadiazole-pyridine hybrids, such as 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, have demonstrated excellent corrosion inhibition efficiency for mild steel in hydrochloric acid. nih.gov For these related compounds, inhibition efficiencies as high as 97.83% have been reported at a concentration of 500 ppm, with the adsorption process following the Langmuir isotherm model. nih.gov

Inhibition Efficiency of a Related Oxadiazole-Pyridine Hybrid

| Compound | Concentration (ppm) | Inhibition Efficiency (%) |

|---|

This data is for a related compound and is provided for contextual purposes only. It does not represent the performance of this compound.

Despite the promising results for similar structures, there are no specific studies on the corrosion inhibition performance of This compound reported in the scientific literature.

Future Perspectives and Emerging Research Directions for 4 3 Phenyl 1,2,4 Oxadiazol 5 Yl Pyridine

Development of Novel and Efficient Synthetic Protocols

While classical methods for synthesizing 1,2,4-oxadiazoles exist, future research will focus on developing more efficient, sustainable, and versatile synthetic protocols. The emphasis will be on improving yields, reducing reaction times, simplifying purification processes, and expanding the accessible chemical space for derivatization.

Emerging strategies that are likely to be refined and more widely adopted include:

One-Pot Reactions: Procedures that combine multiple reaction steps without isolating intermediates are highly sought after for their efficiency. A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature exemplifies this trend, though optimizing reaction times and yields across diverse substrates remains a key objective. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to faster and more efficient construction of the oxadiazole ring. This has been successfully applied to related structures and holds significant promise for the synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine analogs. nih.gov

Novel Activation Methods: Exploring new reagents and catalysts can provide milder and more efficient pathways. For instance, the use of the Vilsmeier reagent to activate carboxylic acid groups or the two-component reaction of gem-dibromomethylarenes with amidoximes are recent advances that could be adapted and optimized. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based protocols for the synthesis of oxadiazole-pyridine compounds would be a significant step towards large-scale and industrial applications.

Table 1: Comparison of Modern Synthetic Protocols for 1,2,4-Oxadiazoles

| Method | Key Reagents/Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Superbase One-Pot | Amidoximes, Esters, NaOH/DMSO | Room temperature, simple purification | Can have long reaction times (4-24h) and variable yields (11-90%). nih.gov |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids, Vilsmeier Reagent | Efficient activation of carboxylic acids | Requires handling of reactive Vilsmeier reagent. nih.govmdpi.com |

| gem-Dibromomethylarenes | Amidoximes, gem-Dibromomethylarenes | Excellent yields (~90%), accessible starting materials | Substrate scope may be limited by availability of arene derivatives. nih.govmdpi.com |

| Microwave-Assisted | Silica-supported system, Microwave irradiation | Fast, efficient, high yields | Requires specialized microwave reactor equipment. nih.gov |

| Tandem Reaction | Nitroalkenes, Arenes, Nitriles, TfOH | Excellent yields (~90%), short reaction time (10 min) | Use of a superacid requires resistant starting materials. nih.govmdpi.com |

In-depth Elucidation of Molecular Mechanisms in Biological Systems

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com However, for many compounds, including this compound, the precise molecular mechanisms underlying these activities are not fully understood. Future research must transition from broad phenotypic screening to detailed mechanistic investigations.

Key areas for future exploration include:

Target Identification: Identifying the specific enzymes, receptors, or nucleic acid structures that derivatives of this compound interact with is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening will be crucial. Potential targets, based on studies of related scaffolds, could include Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrases (CAs), and thymidine (B127349) phosphorylase. mdpi.comrsc.orgnih.gov

Binding Mode Analysis: Once a target is identified, determining the precise binding mode is essential. X-ray crystallography of ligand-protein complexes and advanced NMR spectroscopy can provide atomic-level details of the interactions. Understanding the role of noncovalent interactions, such as the π–π stacking observed between oxadiazole and pyridine (B92270) rings, will be critical for explaining binding affinity and specificity. nih.gov

Table 2: Potential Biological Targets and Mechanisms for Oxadiazole-Pyridine Scaffolds

| Target Class / Enzyme | Potential Mechanism of Action | Relevance |

|---|---|---|

| Kinases (e.g., EGFR) | Inhibition of ATP-binding site, disrupting cell signaling pathways that control cell growth and proliferation. rsc.org | Anticancer therapy. rsc.org |

| Carbonic Anhydrases (CAs) | Inhibition of enzyme activity, which is often upregulated in tumors. | Anticancer therapy. mdpi.com |

| Nucleic Acids (e.g., G-quadruplex DNA) | Stabilization of secondary DNA structures through π-π stacking interactions, leading to telomerase inhibition. nih.gov | Anticancer therapy. nih.gov |

| Thymidine Phosphorylase | Inhibition of the enzyme involved in pyrimidine (B1678525) salvage pathway, crucial for cancer cell survival. nih.gov | Anticancer therapy. nih.gov |

Diversification and Optimization for Advanced Material Applications

The unique electronic properties of the oxadiazole-pyridine scaffold, particularly the electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring, make it an attractive candidate for applications in materials science. nih.gov Future research is expected to focus on the synthesis and characterization of novel materials derived from this compound for use in electronics and photonics.

Promising research directions include:

Organic Light-Emitting Diodes (OLEDs): Compounds containing both triphenylamine (B166846) (a hole-transporting moiety) and oxadiazole (an electron-transporting moiety) have shown potential for balanced charge recombination in emissive layers. nih.gov Future work could involve designing derivatives of this compound that can function as efficient emitters or electron-transport materials in OLED devices. nih.govnih.gov

Fluorescent Chemosensors: The oxadiazole core has been incorporated into fluorescent probes for detecting various analytes, including metal cations and nitroaromatic compounds associated with explosives. mdpi.com By functionalizing the phenyl or pyridine rings of the core structure, it may be possible to develop highly selective and sensitive fluorescent "turn-off" or "turn-on" sensors.

Organic Semiconductors: The planarity and potential for π–π stacking in the solid state are desirable features for charge transport in organic field-effect transistors (OFETs). nih.gov Research into controlling the solid-state packing of this compound derivatives could lead to new semiconducting materials.

Leveraging Computational Design for Targeted Property Enhancement

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. Future research on this compound will increasingly rely on computational methods to guide synthetic efforts and predict molecular properties, saving significant time and resources.

Key computational approaches include:

Molecular Docking and Virtual Screening: These methods can predict the binding affinity and orientation of potential drug candidates within the active site of a biological target. nih.govbibliotekanauki.pl This allows for the rapid screening of large virtual libraries of derivatives to identify the most promising candidates for synthesis and biological testing.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and photophysical properties of molecules. nih.gov This is essential for designing new materials for OLEDs and sensors with specific absorption and emission characteristics. DFT is also used to analyze and quantify noncovalent interactions that govern molecular recognition and solid-state packing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that contribute to their potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand within a protein binding site or the interaction of a molecule with a cell membrane, offering a more realistic picture than static docking models. nih.gov

Table 3: Application of Computational Methods in Oxadiazole-Pyridine Research

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets. nih.govbibliotekanauki.pl |

| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Electronic properties (HOMO/LUMO), spectral predictions, nature of noncovalent interactions. nih.gov |

| QSAR | Drug Discovery | Predictive models for biological activity, identification of key structural features. nih.gov |

| Molecular Dynamics (MD) | Drug Discovery, Biophysics | Dynamic stability of ligand-protein complexes, membrane interactions. nih.gov |

Interdisciplinary Approaches in Oxadiazole-Pyridine Research

The complexity of modern scientific challenges necessitates collaboration across traditional disciplinary boundaries. The future of research on this compound and its derivatives lies at the intersection of chemistry, biology, physics, and computational science.

Future progress will be driven by:

Chem-Bio Interfaces: Close collaboration between synthetic organic chemists and molecular biologists will be essential to iterate between compound design, synthesis, and biological evaluation in a feedback loop, accelerating the development of potent and selective therapeutic agents.

Materials Science and Engineering: The development of functional devices like OLEDs and sensors requires a synergistic approach. Chemists will synthesize novel compounds, while materials scientists and engineers will characterize their properties, fabricate them into devices, and evaluate their performance.

Theranostics: An exciting frontier is the development of multifunctional molecules that combine therapeutic action with diagnostic capabilities. For example, a derivative of this compound could be designed to be a fluorescent probe that reports on a specific cellular state (e.g., pH) while also exerting a targeted cytotoxic effect. nih.gov

Theory and Experiment Integration: A powerful paradigm involves using computational modeling to generate hypotheses that are then tested experimentally. nih.gov The experimental results, in turn, are used to refine and improve the computational models, creating a virtuous cycle that leads to a deeper understanding and more rapid discovery.

By embracing these interdisciplinary strategies, the scientific community can fully explore the rich potential of the this compound scaffold, paving the way for new discoveries in medicine and technology.

Q & A

Q. How is this compound utilized in materials science (e.g., coordination polymers or sensors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.